molecular formula C9H12ClNO B3042114 3-(2-Chlorophenoxy)propylamine CAS No. 50911-59-6

3-(2-Chlorophenoxy)propylamine

Cat. No.: B3042114
CAS No.: 50911-59-6
M. Wt: 185.65 g/mol
InChI Key: NVYNJCLTJFEQPQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)propylamine is a chlorinated aromatic amine derivative characterized by a three-carbon propylamine backbone linked to a 2-chlorophenoxy group. This compound belongs to a broader class of substituted propylamines, which are widely studied for their pharmacological and material science applications. The 2-chlorophenoxy substituent imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-(2-chlorophenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYNJCLTJFEQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chlorophenoxy)propylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-Chlorophenoxy)propylamine is C10H12ClOC_{10}H_{12}ClO, with a molecular weight of approximately 185.66 g/mol. The presence of a chlorophenoxy group contributes to its unique chemical reactivity and biological interactions.

Research indicates that 3-(2-Chlorophenoxy)propylamine interacts with various biological targets, particularly enzymes and receptors. Its mechanism of action is primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects.
  • Receptor Binding : It has been studied for its interaction with H₁ histamine receptors, which are crucial in mediating allergic responses and other physiological processes.

Antimicrobial Properties

Studies have demonstrated that 3-(2-Chlorophenoxy)propylamine exhibits antimicrobial activity against various pathogens. Its structural similarity to other biologically active compounds suggests potential efficacy in treating infections caused by bacteria and fungi .

Anticancer Potential

The compound has shown promise in preclinical studies for its anticancer properties. It appears to modulate pathways related to cell growth and proliferation, making it a candidate for further investigation in cancer therapeutics.

Case Studies

Several studies have evaluated the biological activity of 3-(2-Chlorophenoxy)propylamine:

  • Anticancer Activity : In a study published in 2020, analogues of 3-(2-Chlorophenoxy)propylamine were synthesized and tested for their ability to inhibit the growth of cancer cells without affecting host cell viability. The results indicated that certain derivatives displayed significant anticancer activity, warranting further exploration into their mechanisms .
  • Antimicrobial Evaluation : Another study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. The findings suggested that 3-(2-Chlorophenoxy)propylamine could serve as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits cell proliferation in vitro
Receptor InteractionBinds to H₁ histamine receptors

Comparison with Similar Compounds

Table 1: Substituent Impact on Activity

Compound Substituent Activity (IC₅₀ or EC₅₀) Selectivity/Notes
Quinazolin-4-one 7f 2,4-Dichlorophenoxy High anticonvulsant Most active in class
Quinazolin-4-one 7e 2-Chlorophenoxy Moderate anticonvulsant Less active than 7f
PAPA/NO Morpholine 44 µM (thymidine) High selectivity for A375 cells
9b (HNSCC inhibitor) 4-Methoxyphenylamino High potency Improved selectivity

Carbon Chain Length and Flexibility

The three-carbon chain in 3-(2-Chlorophenoxy)propylamine is critical for optimal receptor interactions. Studies on triazole-phenoxypropylamine derivatives revealed that:

  • 3-Carbon chain (e.g., 3h ) showed the highest H3 receptor antagonism.
  • Shortening or lengthening the chain (2, 4, or 5 carbons) reduced activity by up to 10-fold . This suggests that the three-carbon linker balances flexibility and steric constraints.

Toxicity and Stability Considerations

Chlorinated amines often exhibit enhanced bioactivity but may also pose toxicity risks:

  • Chlorinated vs. Non-chlorinated Amines: Chloropropylamine derivatives showed 10-fold lower EC₅₀ values (higher toxicity) in Microtox assays compared to non-chlorinated analogues (e.g., n-propylamine) .
  • Stability in Aqueous Solutions : Fluorinated nitroimidazole-propylamine derivatives (e.g., Bis-pTFN-1) demonstrated good solubility and stability in saline, but some induced neurotoxicity at high doses .

Table 2: Toxicity and Stability Profiles

Compound Chlorination Status EC₅₀ (µM) Notes
n-Propylamine Non-chlorinated ~100 Baseline toxicity
Chloropropylamine Chlorinated 12.68 Increased toxicity
Bis-pTFN-1 (fluorinated) Chlorinated N/A Neurotoxicity at high doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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